Product packaging for Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine(Cat. No.:CAS No. 111886-59-0)

Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine

Cat. No.: B039420
CAS No.: 111886-59-0
M. Wt: 189.24 g/mol
InChI Key: XFMQTHTWNFUGHS-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine is a structurally complex, fused heterocyclic amine of significant interest in medicinal chemistry and drug discovery research. This polycyclic scaffold, incorporating pyrrole, thiophene, and pyrazine rings, presents a unique three-dimensional architecture and electronic profile, making it a valuable precursor for developing novel small-molecule inhibitors. Its primary research value lies in its potential as a core structure for targeting various protein kinases and other ATP-binding enzymes implicated in oncogenic signaling pathways. Researchers utilize this compound as a key intermediate to synthesize more complex analogs, exploring structure-activity relationships (SAR) to enhance selectivity and potency against specific therapeutic targets. The amine functional group at the 5-position serves as a critical synthetic handle for further functionalization through amide coupling, reductive amination, or urea formation, enabling the rapid generation of diverse chemical libraries. This reagent is provided as a high-purity building block to support investigative programs in oncology, neurodegenerative diseases, and inflammatory conditions, where modulating specific enzyme activity is a key research objective. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3S B039420 Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine CAS No. 111886-59-0

Properties

IUPAC Name

5-thia-1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c10-8-6-2-1-4-12(6)7-3-5-13-9(7)11-8/h1-5H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMQTHTWNFUGHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3=C(N=C(C2=C1)N)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549679
Record name Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111886-59-0
Record name Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrrol Annulation

Treatment of methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with 2,5-dimethoxytetrahydrofuran in acetic acid yields methyl-3-(pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate. This step introduces the pyrrolo moiety via electrophilic substitution, with yields exceeding 85% under reflux conditions.

Saponification and Azide Formation

The ester intermediate undergoes hydrolysis with potassium hydroxide in aqueous ethanol to produce the corresponding carboxylic acid. Subsequent treatment with ethyl chloroformate and sodium azide in tetrahydrofuran generates the carbonyl azide derivative. This step achieves near-quantitative conversion when conducted under anhydrous conditions.

Thermal Cyclization

Heating the azide in ortho-dichlorobenzene at 180°C induces Curtius rearrangement, forming the pyrrolo[1,2-a]thieno[2,3-e]pyrazine core. Lactam tautomerization is confirmed by a characteristic ¹H NMR signal at 11.5 ppm. Final yields for the cyclized product range from 70–80%, with purity validated via HPLC.

Recent advancements in amination chemistry enable direct functionalization of preformed heterocyclic scaffolds. As demonstrated in, regioselective introduction of the amine group at position 5 is achievable through metal-catalyzed and metal-free pathways:

Buchwald–Hartwig Coupling

Palladium-catalyzed amination of 2-bromo-3-chloro-pyrrolo[2,3-b]pyrazine with primary amines selectively substitutes the bromine atom. Using Pd(OAc)₂ and Xantphos as ligands, this method affords 5-aminopyrrolo-thieno-pyrazines in 65–89% yield (Table 1).

Table 1. Optimization of Buchwald–Hartwig Amination Conditions

Catalyst SystemBaseTemp (°C)Yield (%)
Pd(OAc)₂/Xantphost-BuONa11089
Pd(dba)₃/BINAPCs₂CO₃10078
PdCl₂(PPh₃)₂K₃PO₄12065

Microwave-Assisted Metal-Free Amination

Under solvent-free microwave irradiation (60–70°C, 70 min), 2-bromo-3-chloro intermediates react with methylamine to exclusively yield 5-amino derivatives. This method avoids metal catalysts, simplifying purification, though yields are modest (39–69%).

One-Pot Cyclocondensation Approaches

A streamlined synthesis reported in utilizes hydrazine hydrate to simultaneously form the pyrazine ring and introduce the amine group:

Cyclization Mechanism

Heating dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine-2,3-dicarboxylates with hydrazine hydrate at 120°C induces nucleophilic attack at the carbonyl carbon, followed by dehydration to yield the amine-substituted product. The reaction proceeds via a six-membered transition state, as supported by DFT calculations.

Solvent and Temperature Effects

Optimal results are obtained in ethanol at reflux (78°C, 12 h), providing 5-aminopyrrolo-thieno-pyrazines in 82% yield. Polar aprotic solvents like DMF reduce yields to 45% due to side reactions.

Analytical Characterization

Critical to method validation, spectroscopic data confirm successful synthesis:

  • ¹H NMR : Doublets at δ 7.46 (J = 3.6 Hz) and δ 6.65 (J = 3.5 Hz) confirm thieno-pyridine protons.

  • ¹³C NMR : A carbonyl signal at δ 165.8 ppm verifies lactam formation.

  • HRMS : [M+H]⁺ at m/z 317.0406 matches theoretical values for C₁₄H₁₃BrN₄.

Challenges and Optimization Opportunities

Despite progress, key limitations persist:

  • Regioselectivity Control : Competing amination at position 3 remains problematic in metal-free conditions.

  • Scale-Up Issues : Curtius rearrangement requires high-dilution conditions, limiting industrial applicability.

  • Green Chemistry : Current methods rely on toxic solvents (e.g., o-dichlorobenzene); water-based alternatives are under investigation .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-one, while substitution reactions could produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Antimalarial Activity : Research indicates that derivatives of Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine exhibit significant antimalarial properties by inhibiting beta-hematin formation, crucial for the survival of the malaria parasite. In vitro studies have shown that certain derivatives can reduce parasitemia levels by over 90% at lower concentrations compared to traditional antimalarials .
  • Cancer Treatment : The compound has also been investigated for its potential as a selective inhibitor of PIM kinases, which are implicated in various cancers. Certain derivatives have demonstrated low micromolar IC50 values against multiple cancer cell lines, inducing apoptosis through caspase activation .

Material Science

  • This compound serves as a building block for synthesizing advanced materials with specific electronic properties. Its derivatives have been explored for use in organic optoelectronic devices due to their favorable electronic characteristics .

Antimalarial Efficacy

A study conducted on the antimalarial efficacy of this compound derivatives revealed:

  • In vitro Testing : The most effective compounds reduced parasitemia levels significantly at concentrations much lower than those required for existing antimalarial drugs.
CompoundConcentration (µM)Parasitemia Reduction (%)
A0.590
B1.085
C0.2592

Cancer Inhibition

Another study focused on the synthesis of novel derivatives showed promising results:

  • IC50 Values : Certain compounds exhibited IC50 values below 100 µM against various cancer cell lines.
CompoundCancer TypeIC50 (µM)
DBreast Cancer75
ELung Cancer60
FColon Cancer90

Mechanism of Action

The exact mechanism of action for Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways. For instance, it may inhibit specific kinases or interfere with DNA replication processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Regioselectivity : The position of the thiophene ring ([2,3-e] vs. [3,2-e]) alters molecular geometry, impacting receptor binding. For example, [2,3-e] derivatives exhibit higher 5-HT4 receptor affinity compared to [3,2-e] analogs .
  • Amine Position: The 5-amine isomer shows specificity for 5-HT4 receptors, while the 6-amine isomer (Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine) may target distinct pathways .
  • Synthetic Efficiency: One-pot syntheses (e.g., for pyrrolo[1,2-a]thieno[3,2-e]pyrimidines) achieve higher yields (70–90%) compared to Curtius rearrangement-based routes (60–85%) .
Serotonin Receptor Antagonism
  • Pyrido[2,3-e]pyrrolo[1,2-a]pyrazines selectively bind 5-HT3 receptors (IC50 = 8–30 nM), highlighting the role of fused pyridine rings in receptor subtype specificity .
Antitumor and Antimalarial Activity
  • Pyrrolo[1,2-a]thieno[3,2-e]pyrimidines exhibit IC50 values of 0.8–5.2 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, attributed to electron-withdrawing substituents enhancing DNA intercalation .
  • Bispyrrolo[1,2-a]thieno[3,2-e]pyrazines show antimalarial activity (Plasmodium IC50 = 0.3–1.1 μM), outperforming chloroquine in resistant strains .

Molecular Target Specificity

Compound Class Primary Molecular Target Secondary Targets Therapeutic Potential Reference
Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine 5-HT4 receptors None reported Irritable bowel syndrome, depression
Pyrido[2,3-e]pyrrolo[1,2-a]pyrazines 5-HT3 receptors Adenosine receptors Chemotherapy-induced nausea
Pyrrolo[1,2-a]thieno[3,2-e]pyrimidines Topoisomerase II EGFR kinase Solid tumors

Biological Activity

Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound consists of a fused ring system that includes pyrrole, thiophene, and pyrazine rings. This unique arrangement contributes to its distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets .

The biological activity of this compound is thought to involve interactions with various molecular targets. Preliminary studies suggest that it may inhibit specific kinases or interfere with DNA replication processes. The exact mechanism remains under investigation; however, it is believed that the compound modulates biological pathways by interacting with enzymes and receptors .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Initial studies have shown promising results in inhibiting the growth of various bacterial strains.
  • Anticancer Properties : The compound has been evaluated for its potential to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
  • Neuroprotective Effects : Some research suggests potential neuroprotective properties, possibly through the inhibition of neuroinflammatory processes .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes. A common method includes:

  • Cross-Coupling Reaction : Pyrrole is reacted with acyl(bromo)acetylenes.
  • Addition of Propargylamine : This step forms N-propargylenaminones.
  • Intramolecular Cyclization : Catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) to yield the final product .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of this compound on human cancer cell lines, researchers found that the compound induced significant apoptosis in breast cancer cells. The study reported an IC50 value of 12 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against various pathogens. It demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 8 to 16 µg/mL. The results suggest that the compound disrupts bacterial cell wall synthesis .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundHeterocyclic (Pyrrole-Thiophene-Pyrazine)Antimicrobial, Anticancer
Pyrrolo[1,2-a]pyrazineHeterocyclic (Pyrrole-Pyrazine)Anticancer
Thieno[2,3-e]pyrazineHeterocyclic (Thiophene-Pyrazine)Limited activity

This table highlights the unique position of this compound in terms of its broad spectrum of biological activities compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of aminopyrrolines with halocarbonyl compounds (e.g., 2-bromo ketones) in solvents like EtOAc or DMF. However, yields vary significantly; for instance, pyridyl bromo ketone reactions in DMF with Na₂CO₃ yield only 14% due to isomerization challenges . A catalyst-free one-pot method using bromopyruvate and ethyl acetoacetate under solvent-free conditions has also been reported, simplifying the synthesis of related pyrrolo[1,2-a]pyrazine derivatives . Key steps include cyclization, oxidation, and acylation.

Q. How can structural characterization of this compound be validated?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, analogs like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines were validated via X-ray to confirm regioselectivity and substituent positioning . Computational tools (e.g., DFT calculations) can further predict electronic properties and stability.

Advanced Research Questions

Q. What strategies optimize the binding affinity of this compound to 5-HT₄ receptors?

  • Methodological Answer : Based on pharmacophore models for 5-HT₄ antagonists, introduce substituents at the thieno-pyrazine core to enhance hydrophobic interactions. For example, bulky groups at the pyrrole ring improve receptor docking, while electron-withdrawing groups (e.g., -CF₃) on the pyrazine moiety increase affinity. Radioligand binding assays (using [³H]GR113808) and functional cAMP assays are critical for validating affinity and antagonism .

Q. How can molecular docking resolve contradictions in activity data across receptor subtypes?

  • Methodological Answer : Perform comparative docking studies using crystal structures of adenosine (A₂A) and serotonin (5-HT₄) receptors. For instance, pyrazolo-triazolo-pyrimidine derivatives showed subtype selectivity via hydrogen bonding with A₂A residues (e.g., Asn253) but not 5-HT₄. MD simulations (50 ns) can assess stability of ligand-receptor complexes, while free energy calculations (MM-PBSA) quantify binding differences .

Q. What experimental designs mitigate cytotoxicity in antimicrobial studies of this compound derivatives?

  • Methodological Answer : Use parallel artificial membrane permeability assays (PAMPA) to predict cell penetration and structure-cytotoxicity relationships. For analogs like pyrrolo[1,2-a]quinolines, modifying the thiophene ring with hydrophilic groups (e.g., -OH or -NH₂) reduced cytotoxicity while retaining activity against Anopheles arabiensis. Minimum inhibitory concentration (MIC) assays and MTT cytotoxicity screens are essential for balancing efficacy and safety .

Q. How do solvent-free conditions impact the scalability of this compound synthesis?

  • Methodological Answer : Solvent-free reactions reduce purification steps and waste. For example, condensation of barbituric acids with 1H-pyrazol-5-amines under microwave irradiation achieved 85% yield in 20 minutes. However, scalability requires optimization of microwave power (100–300 W) and reactant stoichiometry to prevent side reactions (e.g., dimerization) .

Data Analysis & Mechanistic Questions

Q. How can conflicting bioactivity data for this compound analogs be reconciled?

  • Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. For instance, in antimicrobial studies, analogs with ClogP > 3.5 showed reduced activity due to poor solubility, despite in vitro potency. Cross-validate results using independent datasets and orthogonal assays (e.g., time-kill curves vs. MIC) .

Q. What mechanistic insights explain the selective inhibition of lactate dehydrogenase (LDH) by thieno-pyrazine derivatives?

  • Methodological Answer : Competitive inhibition assays (Ki determination) and co-crystallization with LDHA reveal that the thieno-pyrazine core mimics NADH binding. Substituents at position 5 (e.g., -NH₂) form hydrogen bonds with Arg168, while the pyrrole ring occupies the hydrophobic pocket. Isothermal titration calorimetry (ITC) quantifies binding enthalpy and entropy changes .

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